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molecular formula C10H18O B3047991 2,2,5,5-Tetramethylcyclohexanone CAS No. 15189-14-7

2,2,5,5-Tetramethylcyclohexanone

Cat. No. B3047991
M. Wt: 154.25 g/mol
InChI Key: RVCYFEYJEAXCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04535086

Procedure details

5.2 g of magnesium shavings are suspended in 100 ml of absolute ether and treated dropwise with 13.5 ml of methyl iodide. After the addition of 100 ml of ether, the mixture is boiled at reflux for a further 3 hours until all magnesium has dissolved. The mixture is cooled to 0° C. and treated with 20.7 g of finely powdered copper (I) iodide. After stirring at 0° C. for 15 minutes, a solution of 10 g of 3,6,6-trimethyl-2-cyclohexanone in 40 ml of ether is added dropwise thereto and the mixture is stirred at 0° C. for a further 4 hours. Thereafter, the yellow suspension is poured into ice/2N hydrochloric acid, extracted several times with ether, the organic phase is dried and evaporated. The residue is distilled in a water-jet vacuum. There are obtained 9 g of 2,2,5,5-tetramethylcyclohexanone as a colorless liquid, b.p. 71°-74° C./15 mm.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
copper (I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2]I.[CH3:4][CH:5]1[CH2:10][CH2:9][C:8]([CH3:12])([CH3:11])[CH2:7][C:6]1=[O:13]>CCOCC.[Cu]I>[CH3:4][C:5]1([CH3:2])[CH2:10][CH2:9][C:8]([CH3:12])([CH3:11])[CH2:7][C:6]1=[O:13]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
13.5 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
CC1C(CC(CC1)(C)C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Seven
Name
copper (I) iodide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
has dissolved
STIRRING
Type
STIRRING
Details
the mixture is stirred at 0° C. for a further 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ether
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in a water-jet vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(C(CC(CC1)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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